

# Propylbenzene CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propylbenzene*

Cat. No.: *B089791*

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## An In-Depth Technical Guide to **Propylbenzene**

**Propylbenzene**, an aromatic hydrocarbon, serves as a significant compound in various research and industrial applications. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and metabolic pathways, tailored for researchers, scientists, and professionals in drug development.

## Physicochemical and Identification Data

For ease of reference, the fundamental properties and identifiers for **propylbenzene** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	103-65-1	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>12</sub>	[1][2]
Molecular Weight	120.19 g/mol	[1][3][5]
Synonyms	n-Propylbenzene, 1-Phenylpropane, Isocumene	[1][3][4]
Density	0.862 g/mL at 25 °C	[3][5]
Boiling Point	159 °C	[3][5]
Melting Point	-99 °C	[3][5]
Appearance	Liquid	[5]
InChI Key	ODLMAHJVESYWTB-UHFFFAOYSA-N	[2]

## Experimental Protocols: Synthesis of n-Propylbenzene

The synthesis of **n-propylbenzene** is a multi-step process that can be achieved through various methods. A common and effective laboratory-scale synthesis involves the Friedel-Crafts acylation of benzene followed by a reduction of the resulting ketone.[6][7] This approach avoids the carbocation rearrangement that can occur during direct Friedel-Crafts alkylation with propyl halides, which would otherwise yield **isopropylbenzene** as the major product.

### Methodology: Friedel-Crafts Acylation and Wolff-Kishner-Huang Minlon Reduction[6]

This two-stage process first synthesizes propiophenone from benzene and propionyl chloride, which is then reduced to **n-propylbenzene**.

#### Stage 1: Friedel-Crafts Acylation (Synthesis of Propiophenone)

- Reactants and Conditions:

- Benzene, propionyl chloride, and aluminum chloride ( $\text{AlCl}_3$ ) are the primary reactants.
- The molar ratio of  $n(\text{propionyl chloride}) : n(\text{AlCl}_3) : n(\text{benzene})$  is optimized at 1 : 1.1 : 8.5.  
[6]
- Procedure:
  - To a flask containing an excess of dry benzene (acting as both reactant and solvent), anhydrous aluminum chloride is added.
  - The mixture is cooled, and propionyl chloride is added dropwise while stirring.
  - The reaction is maintained at  $50^\circ\text{C}$  for 2 hours and then heated to  $80^\circ\text{C}$  for an additional 4 hours to ensure completion.[6]
  - Upon completion, the reaction mixture is carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
  - The organic layer is separated, washed (e.g., with sodium bicarbonate solution and then water), dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), and distilled to yield propiophenone. The yield for this step can reach up to 90.1%.[6]

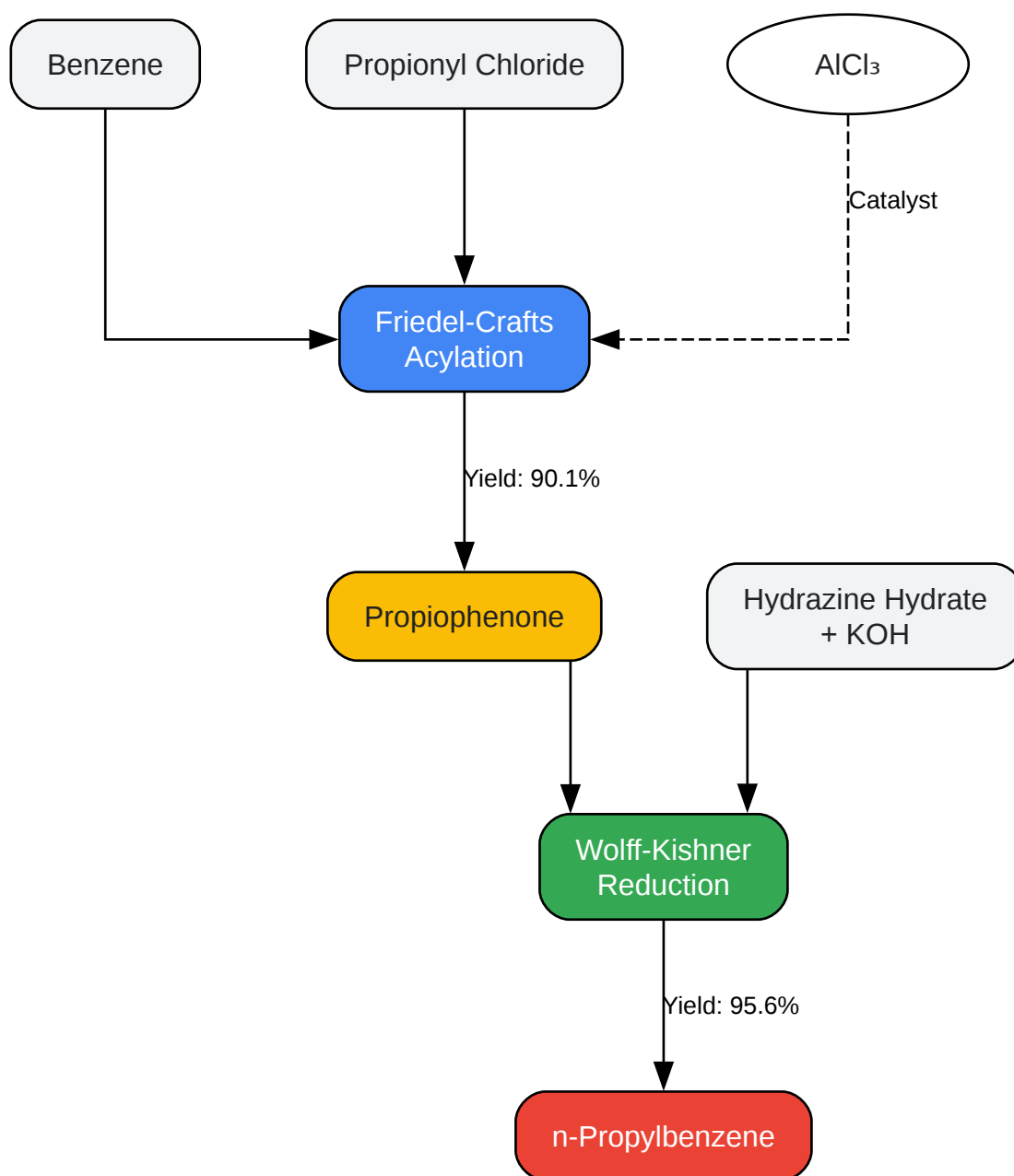
## Stage 2: Wolff-Kishner-Huang Minlon Reduction (Synthesis of n-Propylbenzene)

- Reactants and Conditions:
  - Propiophenone, hydrazine hydrate, and potassium hydroxide (KOH) are the key reagents.
  - The optimized molar ratio is  $n(\text{propiophenone}) : n(\text{hydrazine hydrate}) : n(\text{KOH})$  of 1 : 4 : 2.  
[6]
- Procedure:
  - Propiophenone, hydrazine hydrate, potassium hydroxide, and a high-boiling solvent (e.g., diethylene glycol) are placed in a flask fitted with a reflux condenser.
  - The mixture is heated to  $120^\circ\text{C}$  for 2 hours to form the hydrazone intermediate.[6]

- The temperature is then increased to 160°C for 4 hours.<sup>[6]</sup> During this time, the hydrazone decomposes under basic conditions, releasing nitrogen gas and forming **n-propylbenzene**.
- After cooling, the product is isolated by extraction (e.g., with ether), washed to remove residual base and solvent, dried, and purified by fractional distillation. This reduction step can achieve a yield of up to 95.6%.<sup>[6]</sup>

## Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of **n-propylbenzene** from benzene and propionic acid derivatives.



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Caption: Workflow for the synthesis of n-**propylbenzene**.

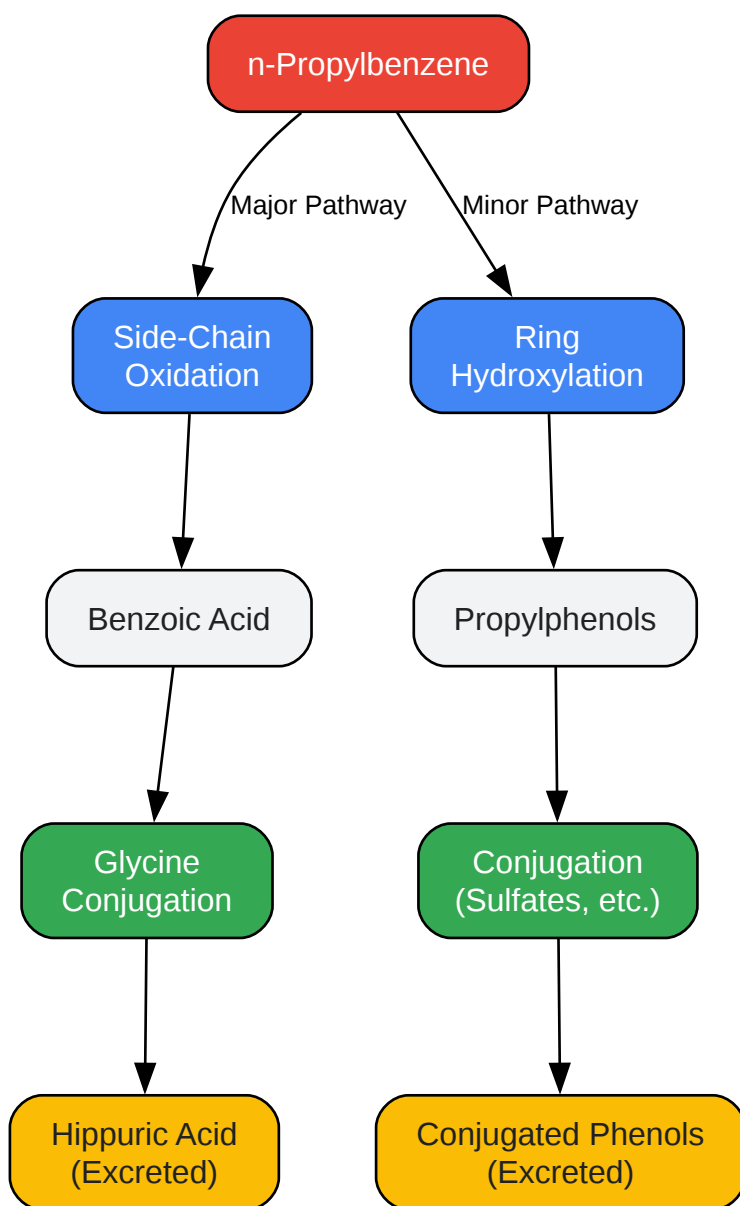
## Metabolic Pathways of Propylbenzene

In biological systems, **propylbenzene** undergoes metabolic transformation through distinct pathways, primarily involving oxidation of either the alkyl side chain or the aromatic ring.

- **Side-Chain Oxidation:** This is a major metabolic route where the propyl group is oxidized. This process ultimately yields benzoic acid. The benzoic acid is then typically conjugated with glycine to form hippuric acid, which is subsequently excreted in the urine.[8]
- **Ring Hydroxylation:** A secondary pathway involves the hydroxylation of the benzene ring to create phenolic metabolites (propylphenols).[8][9] These phenols are then conjugated with sulfates or glucuronic acid to increase their water solubility and facilitate their elimination from the body.[8]

Studies in microorganisms, such as *Pseudomonas* species, have also revealed the existence of at least two different metabolic pathways for **n-propylbenzene**. One pathway involves the initial oxidation of the propyl side chain, while the other involves the initial oxidation of the aromatic nucleus, leading to the formation of 3-n-propylcatechol.[10]

The following diagram provides a simplified representation of the primary metabolic routes of **propylbenzene** in mammals.



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Caption: Primary metabolic pathways of n-propylbenzene.

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- To cite this document: BenchChem. [Propylbenzene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089791#propylbenzene-cas-number-and-molecular-weight]

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